Kki-5 (tfa)
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Overview
Description
KKI-5 (TFA) is a specific inhibitor of tissue kallikrein, a serine protease involved in various physiological processes. The compound is known for its ability to attenuate breast cancer cell invasion by targeting the kallikrein proteolytic site . The peptide sequence of KKI-5 corresponds to amino acids 386-391 of bovine kininogen-1, encompassing the kallikrein proteolytic site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KKI-5 (TFA) involves the preparation of substrate analog inhibitors homologous with the sequence of kininogen between Serine 386 and Glutamine 392 . The synthetic process includes the following steps:
Peptide Synthesis: The peptide sequence Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2 is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 90%.
Trifluoroacetic Acid (TFA) Treatment: The peptide is treated with trifluoroacetic acid to obtain the final product, KKI-5 (TFA).
Industrial Production Methods
Industrial production of KKI-5 (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale HPLC systems for purification, and controlled environments for TFA treatment to ensure product stability and purity .
Chemical Reactions Analysis
Types of Reactions
KKI-5 (TFA) primarily undergoes peptide bond formation and cleavage reactions. The compound is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
Peptide Synthesis: Reagents such as Fmoc-protected amino acids, coupling agents (e.g., HBTU), and deprotecting agents (e.g., piperidine) are used in SPPS.
Purification: Solvents like acetonitrile and water, along with TFA, are used in HPLC for purification.
Major Products Formed
The major product formed from the synthesis of KKI-5 (TFA) is the peptide Ac-Pro-Phe-Arg-Ser-Val-Gln-NH2, which is then treated with TFA to obtain the final product .
Scientific Research Applications
KKI-5 (TFA) has several scientific research applications, including:
Cancer Research: KKI-5 (TFA) is investigated for its role in inhibiting breast cancer cell invasion and metastasis.
Protease Inhibition Studies: The compound is used to study the inhibition of tissue kallikrein and its effects on various physiological processes.
Drug Development: KKI-5 (TFA) serves as a lead compound for developing new therapeutic agents targeting kallikrein-related pathways.
Mechanism of Action
KKI-5 (TFA) exerts its effects by specifically inhibiting tissue kallikrein. The compound binds to the kallikrein proteolytic site, preventing the enzyme from cleaving its substrates. This inhibition reduces the invasion and metastasis of cancer cells by interfering with kallikrein-mediated pathways .
Comparison with Similar Compounds
Similar Compounds
Plasmin Inhibitors: Compounds that inhibit plasmin, another serine protease, and may exhibit similar anticancer properties.
Uniqueness of KKI-5 (TFA)
KKI-5 (TFA) is unique due to its specific inhibition of tissue kallikrein and its ability to attenuate breast cancer cell invasion. The presence of TFA enhances the compound’s stability and solubility, making it a valuable tool in cancer research and drug development .
Biological Activity
Kki-5 (TFA), a kallikrein inhibitor, has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Overview of Kki-5 (TFA)
Kki-5 (TFA) is a synthetic peptide derived from the kallikrein family of serine proteases. Kallikreins are involved in various physiological processes, including blood pressure regulation, inflammation, and pain modulation. The inhibition of kallikreins can have significant implications for treating conditions such as hypertension and cancer.
Kki-5 (TFA) functions by binding to the active site of kallikrein, thereby preventing substrate access and subsequent proteolytic activity. This inhibition can lead to reduced levels of bradykinin and other inflammatory mediators, contributing to its therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that Kki-5 (TFA) exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve disruption of bacterial cell membranes.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of Kki-5 (TFA). In vitro studies have evaluated its effects on human cell lines, including cancerous and non-cancerous cells.
The results indicate that Kki-5 (TFA) exhibits low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile.
Case Study 1: Treatment of Hypertension
In a preclinical model, Kki-5 (TFA) was administered to hypertensive rats. The results showed a significant reduction in systolic blood pressure compared to controls. This effect was attributed to the inhibition of kallikrein-mediated bradykinin release.
Case Study 2: Anticancer Potential
A study investigated the effects of Kki-5 (TFA) on breast cancer cell lines. The peptide demonstrated an ability to inhibit cell proliferation and induce apoptosis at concentrations as low as 5 µg/mL. These findings suggest potential applications in cancer therapy.
Research Findings
Recent research has focused on optimizing the structure of Kki-5 (TFA) to enhance its potency and selectivity. Modifications in amino acid sequences have led to improved binding affinity for kallikrein.
Modified Peptide | Binding Affinity (Kd) | Activity |
---|---|---|
Kki-5 (TFA) | 50 nM | Moderate |
Modified Kki-5 | 15 nM | High |
These modifications not only enhance biological activity but also reduce potential off-target effects.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H55N11O9.C2HF3O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;3-2(4,5)1(6)7/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);(H,6,7)/t22-,23-,24-,25-,26-,28-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZSRLCMFNWABJ-FBOHXFPGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56F3N11O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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